molecular formula C9H8F4O B3069931 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol CAS No. 1000528-45-9

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B3069931
CAS No.: 1000528-45-9
M. Wt: 208.15 g/mol
InChI Key: VRXPZMVFHSULLO-UHFFFAOYSA-N
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Description

Chemical Name: 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol Molecular Formula: C₉H₈F₄O Molecular Weight: 208.16 g/mol CAS No.: 886761-79-1 Structure: Features a phenyl ring substituted with a fluorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 2, with an ethanol (-CH₂CH₂OH) side chain at position 1 .

This compound is a fluorinated aromatic alcohol, widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors (e.g., JAK3 inhibitors) . Its fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXPZMVFHSULLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695227
Record name 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000528-45-9
Record name 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde or 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetone.

    Reduction: Formation of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethane.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : It serves as a fundamental building block in synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

  • Biological Activity : The compound is under investigation for its potential biological activities, particularly its interactions with biomolecules. The presence of fluorinated groups can enhance binding affinity to enzymes and receptors.

Medicine

  • Drug Development : Due to its unique properties, it is explored as a precursor in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents.

Industry

  • Specialty Chemicals : It is utilized in producing specialty chemicals and materials with specific properties, contributing to advancements in various industrial applications.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Enterococcus faecalis0.31 μg/mL
Mycobacterium tuberculosis0.5 μg/mL

These findings suggest its potential as a candidate for new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays indicate that this compound can inhibit pro-inflammatory cytokine production in macrophages, with IC50 values as low as 0.02 μM, highlighting its potential in treating inflammatory diseases.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy against Candida albicans, showing an MIC of 0.8 μg/mL and significant reduction in fungal load in murine models at a dosage of 50 mg/kg.

Case Study 2: Cancer Cell Proliferation

In cancer research involving leukemia cell lines, the compound demonstrated reduced cell viability at concentrations ranging from 0.1 to 1 μM, indicating potential anticancer properties through apoptosis induction.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol C₉H₈F₄O 208.16 -OH, -CF₃, -F substituents Pharmaceutical intermediate (e.g., JAK3 inhibitors)
1-(5-Fluoro-2-methoxyphenyl)ethanol C₉H₁₁FO₂ 170.18 -OCH₃ instead of -CF₃ Lower lipophilicity; potential use in fine chemicals
1-[4-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanol C₁₀H₈F₆OS 290.23 -SCF₃ group; sulfur atom Enhanced reactivity in nucleophilic substitutions
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol C₉H₁₀F₃NO 205.18 Chiral amino (-NH₂) group on ethanol chain Potential bioactive molecule; stereochemistry impacts receptor binding
Mapenterol C₁₄H₁₇ClF₃N₂O 339.74 -Cl, -NH-(2-methylbutan-2-yl) groups Chronic neuropathic pain treatment; complex pharmacological profile
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone C₈H₄ClF₃O 200.57 Ketone (-CO-) instead of alcohol (-OH) Precursor in agrochemical synthesis; higher electrophilicity

Key Differences in Properties

  • Lipophilicity : Trifluoromethyl (-CF₃) and fluorine substituents increase logP values, enhancing membrane permeability in drug candidates .
  • Reactivity : Sulfur-containing analogs (e.g., -SCF₃) exhibit distinct reactivity in cross-coupling reactions compared to oxygen-based substituents .
  • Biological Activity: Chiral amino derivatives (e.g., (R)-isomer in ) show enantiomer-specific interactions with biological targets .

Biological Activity

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its anticancer, antimicrobial, and other therapeutic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

A study evaluated the cytotoxicity of several fluorinated compounds, demonstrating that those with ortho-substituted benzyl fragments, similar to this compound, showed promising results. The following table summarizes the cytotoxic effects observed:

CompoundCell LineIC50 (µM)Selectivity Index
3aHuTu-80402.5
3bM-HeLa201.5
3dWI38>50>3

The selectivity index (SI) indicates that these compounds exhibit higher selectivity for cancer cells compared to normal cells, suggesting a favorable therapeutic profile .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds like 3a and 3b were shown to significantly increase apoptosis in tumor cells, particularly at concentrations corresponding to their IC50 values .
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS production was observed in treated cells, contributing to cellular stress and apoptosis .

Antimicrobial Activity

Fluorinated compounds are also noted for their antimicrobial properties. Studies have reported moderate antibacterial activity against various pathogens.

Antibacterial Assays

The following table presents data on the antimicrobial efficacy of several fluorinated derivatives:

CompoundPathogenMinimum Inhibitory Concentration (MIC, µg/mL)
5aE. coli15.12
5bS. aureus18.19
7aP. cactorum<28

These results indicate that certain derivatives of this compound have notable antibacterial activity, particularly against gram-positive bacteria .

Case Studies

Several case studies have explored the biological activities of fluorinated compounds similar to this compound:

  • Study on Anticancer Properties : A research article published in MDPI reported that fluorinated isatins demonstrated significant cytotoxicity against HuTu-80 and M-HeLa cell lines, with selectivity indices indicating minimal toxicity to normal cells .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of fluorinated phenols, revealing effective inhibition against multiple bacterial strains, supporting the potential use of such compounds in treating infections .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic routes for structurally similar trifluoromethyl-containing compounds often involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction, followed by reduction of ketones to alcohols using NaBH₄ or LiAlH₄. Optimization includes temperature control (0–25°C), solvent selection (THF or DCM), and catalyst screening (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (fluorine splitting in ¹H NMR; CF₃ signal at ~110–120 ppm in ¹³C).
  • LC-MS : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and monitor impurities.
  • HPLC : Reverse-phase C18 column (ACN/water mobile phase) to assess purity (>95%).
  • FT-IR : Confirm hydroxyl (3400–3200 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

Q. What stability considerations are critical for storing this compound, and how can degradation products be monitored?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation. Degradation is tracked via periodic HPLC analysis. Hydrolysis products (e.g., ketone derivatives) are identified using LC-MS/MS. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Normalize cell viability assays (MTT vs. resazurin) and enzyme activity units.
  • Solubility Checks : Use DMSO concentration ≤0.1% to avoid solvent interference.
  • Orthogonal Assays : Validate results with SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. How can computational chemistry (e.g., molecular docking, QSAR) predict the interaction between this compound and potential enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of targets (e.g., TPH1). Fluorine atoms are parameterized for halogen bonding.
  • QSAR : Train models on fluorophenyl derivatives using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. What experimental approaches validate the proposed metabolic pathways of this compound in in vitro models?

  • Methodological Answer :
  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH regeneration system. Monitor phase I metabolites (oxidized derivatives) via UPLC-QTOF.
  • CYP Inhibition Assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine and CF₃ groups deactivate the aromatic ring, directing electrophilic substitution to the para position. In SN2 reactions, the hydroxyl group’s nucleophilicity is reduced; activation via tosylation (TsCl/pyridine) improves leaving group ability. Kinetic studies (NMR monitoring) quantify rate differences vs. non-fluorinated analogs .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?

  • Methodological Answer : Slow vapor diffusion (ether into DCM solution) at 4°C promotes crystal growth. For stubborn cases, use seed crystals or isothermal evaporation. X-ray data collection at 100 K with Mo-Kα radiation resolves fluorine positions. Refinement with SHELXL accounts for disorder in CF₃ groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol

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